1-(3-Ethyl-5-methylphenoxy)-3-methylbutan-2-amine
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Overview
Description
PROPYLAMINE, 1-[[(5-ETHYL-M-TOLYL)OXY]METHYL]-2-METHYL-: is an organic compound with the molecular formula C14H23NO It is a derivative of propylamine, characterized by the presence of an ethyl-m-tolyl group and a methoxy group attached to the propylamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROPYLAMINE, 1-[[(5-ETHYL-M-TOLYL)OXY]METHYL]-2-METHYL- typically involves the reaction of 5-ethyl-m-tolyl alcohol with 2-methylpropylamine in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: Moderate temperatures (50-100°C) to facilitate the reaction.
Catalyst: Acidic or basic catalysts to promote the formation of the desired product.
Solvent: Organic solvents such as toluene or ethanol to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for temperature and pressure control can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
PROPYLAMINE, 1-[[(5-ETHYL-M-TOLYL)OXY]METHYL]-2-METHYL- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Halides (Cl-, Br-), amines (NH2-).
Major Products Formed
Oxidation Products: Ketones, oxides.
Reduction Products: Amine derivatives.
Substitution Products: Halogenated compounds, amine-substituted compounds.
Scientific Research Applications
PROPYLAMINE, 1-[[(5-ETHYL-M-TOLYL)OXY]METHYL]-2-METHYL- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of PROPYLAMINE, 1-[[(5-ETHYL-M-TOLYL)OXY]METHYL]-2-METHYL- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzyme activity, leading to changes in metabolic pathways.
Receptor Interaction: Modulating receptor activity, which can influence cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- PROPYLAMINE, 1-[[(5-METHYL-M-TOLYL)OXY]METHYL]-2-METHYL-
- PROPYLAMINE, 1-[[(5-ETHYL-P-TOLYL)OXY]METHYL]-2-METHYL-
- PROPYLAMINE, 1-[[(5-ETHYL-M-TOLYL)OXY]METHYL]-3-METHYL-
Uniqueness
PROPYLAMINE, 1-[[(5-ETHYL-M-TOLYL)OXY]METHYL]-2-METHYL- is unique due to the specific positioning of the ethyl and methoxy groups, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for targeted applications in research and industry.
Properties
Molecular Formula |
C14H23NO |
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Molecular Weight |
221.34 g/mol |
IUPAC Name |
1-(3-ethyl-5-methylphenoxy)-3-methylbutan-2-amine |
InChI |
InChI=1S/C14H23NO/c1-5-12-6-11(4)7-13(8-12)16-9-14(15)10(2)3/h6-8,10,14H,5,9,15H2,1-4H3 |
InChI Key |
DHRZYVWPPODLKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC(=C1)C)OCC(C(C)C)N |
Origin of Product |
United States |
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